molecular formula C21H26N6O B6995353 N-[[2-(dimethylamino)pyridin-3-yl]methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide

Cat. No.: B6995353
M. Wt: 378.5 g/mol
InChI Key: NZUJADNRAPCFFB-UHFFFAOYSA-N
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Description

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide is a complex organic compound that features a combination of pyridine, indole, and piperazine moieties

Properties

IUPAC Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-25(2)20-16(5-4-9-23-20)15-24-21(28)27-13-11-26(12-14-27)19-7-3-6-18-17(19)8-10-22-18/h3-10,22H,11-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUJADNRAPCFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNC(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(dimethylamino)pyridin-3-yl]methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the piperazine ring, and finally, the attachment of the pyridine moiety. Key steps may include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Piperazine Ring Formation: The indole derivative can be reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine ring.

    Attachment of the Pyridine Moiety: The final step involves the reaction of the piperazine-indole intermediate with a pyridine derivative, often using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or indole rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of reduced amines or alcohols.

Scientific Research Applications

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, neurological disorders, and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[2-(dimethylamino)pyridin-3-yl]methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(dimethylamino)pyridin-3-yl]methyl]-4-(1H-indol-3-yl)piperazine-1-carboxamide
  • N-[[2-(dimethylamino)pyridin-3-yl]methyl]-4-(1H-indol-5-yl)piperazine-1-carboxamide

Uniqueness

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the indole ring, which can significantly influence its biological activity and binding affinity to molecular targets. This uniqueness makes it a valuable compound for drug discovery and development.

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